molecular formula C24H38Cl2O3 B12619620 1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one CAS No. 921758-93-2

1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one

Cat. No.: B12619620
CAS No.: 921758-93-2
M. Wt: 445.5 g/mol
InChI Key: UEBGIEUHNCUFJR-UHFFFAOYSA-N
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Description

1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of dichloro and dihydroxy groups attached to a phenyl ring, which is further connected to an octadecanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dichloro-2,6-dihydroxybenzaldehyde and octadecanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Commonly used catalysts include acids or bases, while solvents like ethanol or methanol are employed to dissolve the reactants.

    Reaction Steps: The reaction proceeds through a series of steps, including condensation, reduction, and purification, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the dichloro groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s dichloro and dihydroxy groups play a crucial role in its reactivity and interactions. These functional groups can form hydrogen bonds, participate in redox reactions, and interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dichloro-2,6-dihydroxyphenyl)ethanone: This compound shares a similar phenyl ring structure but has a shorter ethanone chain.

    1-(3,5-Dichloro-2,6-dihydroxyphenyl)butan-1-one: Similar to the ethanone derivative but with a butanone chain.

    1-(3,5-Dichloro-2,6-dihydroxyphenyl)hexadecan-1-one: This compound has a hexadecanone chain, making it structurally similar but with a different chain length.

Uniqueness

1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one is unique due to its specific combination of dichloro and dihydroxy groups attached to a phenyl ring with an octadecanone chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

921758-93-2

Molecular Formula

C24H38Cl2O3

Molecular Weight

445.5 g/mol

IUPAC Name

1-(3,5-dichloro-2,6-dihydroxyphenyl)octadecan-1-one

InChI

InChI=1S/C24H38Cl2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(27)22-23(28)19(25)18-20(26)24(22)29/h18,28-29H,2-17H2,1H3

InChI Key

UEBGIEUHNCUFJR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C1=C(C(=CC(=C1O)Cl)Cl)O

Origin of Product

United States

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